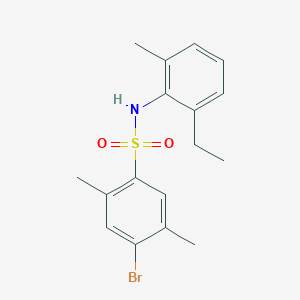
4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide, also known as BEMT, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. BEMT is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. The ability of BEMT to selectively inhibit CAIX has made it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide inhibits CAIX by binding to the active site of the enzyme and preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to selectively inhibit CAIX, with little to no effect on other carbonic anhydrase isoforms. This specificity is important, as it reduces the potential for off-target effects. 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide in lab experiments is its specificity for CAIX. This allows researchers to selectively inhibit CAIX and study its effects on tumor growth and metastasis. However, one limitation of using 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide. One area of interest is the development of new cancer therapies that target CAIX using 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide or other CAIX inhibitors. Another area of interest is the use of 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further studies are needed to better understand the mechanism of action of 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide and its potential effects on other physiological processes.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 2-ethyl-6-methylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide.
Applications De Recherche Scientifique
4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been extensively studied for its potential use in cancer research. CAIX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to be a potent inhibitor of CAIX, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2S/c1-5-14-8-6-7-11(2)17(14)19-22(20,21)16-10-12(3)15(18)9-13(16)4/h6-10,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPGNWBVZOOHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2904932.png)
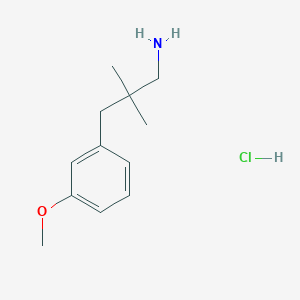
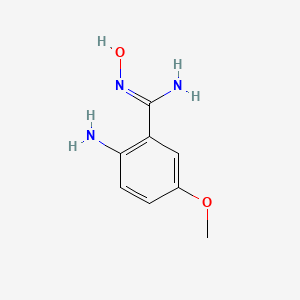
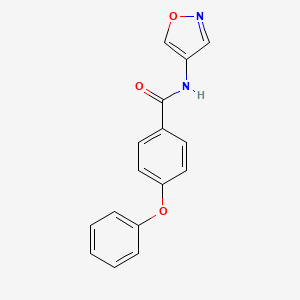
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone oxime](/img/structure/B2904937.png)
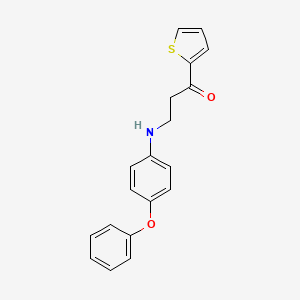

![1-Ethyl-4-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2904947.png)
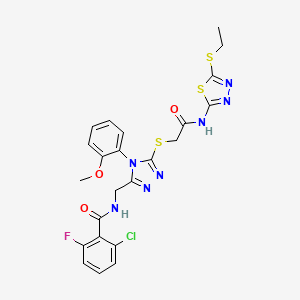

![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2904952.png)

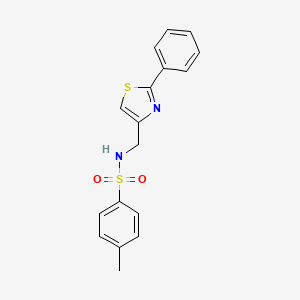
![Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2904955.png)